4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C13H14N2O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfonamide group, which is a key functional group in many pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition for therapeutic purposes .
Comparison with Similar Compounds
- 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide
- N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Comparison: Compared to these similar compounds, 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-8-13(9-5-11)22(18,19)15-10-2-6-12(7-3-10)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRUROWAVSGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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